beta-Thujone
Overview
Description
Beta-Thujone is a volatile monoterpene ketone of plant origin. It is produced by several plants that are frequently used for flavoring foods and beverages . The best known neurotoxic effects are connected to the GABA-gated chloride channel, where alpha-thujone is a modulator roughly two to three times as potent as the beta isomer .
Synthesis Analysis
Thujone is formed through an NADPH and oxygen-dependent hydroxylation . It can be used as a chiral synthon in the total synthesis of (+)-β-cyperone and several bicyclo [3. n.1] alkanone systems .Molecular Structure Analysis
The molecular formula of Thujone is C10H16O, and it has a molar mass of 152.23 g/mol .Chemical Reactions Analysis
The formation of thujone is an NADPH and oxygen-dependent hydroxylation . The phenotypic manifestation and quantity of thujones in the essential oils depend on the plant organ and its developmental phase .Physical And Chemical Properties Analysis
Thujone has a density of 1.0±0.1 g/cm3, a boiling point of 200.5±0.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.3 mmHg at 25°C .Scientific Research Applications
1. Impact on Agricultural Pest Behavior
β-Thujone and its derivatives have been studied for their effects on the behavior of agricultural pests, specifically the peach potato aphid (Myzus persicae). The research by Wróblewska-Kurdyk et al. (2019) found that β-thujone and its derivatives like lactam significantly influenced aphid settling and probing behavior. These substances showed potential as deterrents, affecting the pre-ingestive phase of the aphid's feeding process.
2. Anti-Cancer Properties
β-Thujone has been observed to have anti-tumorigenic effects. A study by Lee et al. (2020) demonstrated its impact on human placental choriocarcinoma cells. The compound induced apoptosis through a caspase-dependent pathway and caused metabolic disruptions in cancer cells. Another study by Lee et al. (2020) explored its therapeutic potential in ovarian cancer, highlighting its ability to induce cell death and alter metabolic pathways.
3. Insecticidal and Convulsant Activities
β-Thujone is known for its insecticidal activities, as studied by Höld, Sirisoma, & Casida (2001). They investigated its mechanism as a noncompetitive blocker of the gamma-aminobutyric acid (GABA)-gated chloride channel and identified its metabolites that contribute to its toxicity.
4. Antimicrobial Activity
The antimicrobial properties of β-Thujone were studied by Horváth, Ács, & Kocsis (2013). They focused on the essential oil of Artemisia adamsii, where β-thujone is a major component, and its effects on various human pathogenic bacteria.
5. Pharmacological Properties in Human Health Conditions
β-Thujone's potential in treating polycycystic ovary syndrome (PCOS) was explored by Akkol et al. (2015). Their study found that both Thuja occidentalis oil and α-thujone positively influenced hormone levels and reduced symptoms in a rat model of PCOS without inducing osteoporosis.
6. Role in Diabetic Conditions
Thujone's effects on glucose homeostasis were investigated by Alkhateeb (2015) in diabetic rats. The compound showed a hypoglycemic effect, attributed to its influence on hepatic glycogen synthesis via the Akt/GSK-3β signaling pathway.
Mechanism of Action
Target of Action
Beta-Thujone, a volatile monoterpene ketone of plant origin, primarily targets the GABA-gated chloride channel . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. Its principal role is reducing neuronal excitability throughout the nervous system .
Mode of Action
This compound acts as an antagonist on the GABA-gated chloride channel . As a competitive antagonist of the GABA receptor, it interferes with the inhibitory transmitter GABA, which may convey stimulating, mood-elevating effects at low doses .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By antagonizing the GABA receptor, this compound reduces the inhibitory effects of GABA, leading to increased neuronal excitability . This can result in neurotoxic effects, particularly at high doses .
Pharmacokinetics
It is known that the compound is a constituent of essential oils derived from several plants, suggesting that it is lipid-soluble and likely to be absorbed through the gastrointestinal tract and skin .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its neurotoxic effects. It has been found to have genotoxic and carcinogenic properties, as well as antimutagenic and immune-modulatory effects . The compound’s effects seem to be strongly dose-dependent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the phenotypic manifestation and quantity of thujones in the essential oils depend on the plant organ and its developmental phase . Weather conditions and growth habitat might also influence the ratios, as well as the possibly unique responses of the individual species .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S,4S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8+,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMNOWBWPHYOEA-XKSSXDPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC2(CC1=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@]2(CC1=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057575 | |
Record name | beta Thujone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
471-15-8 | |
Record name | (+)-Thujone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=471-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | d-Isothujone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta Thujone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thujone beta | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-THUJONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZI5R3T54Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (+)-3-Thujone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036113 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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